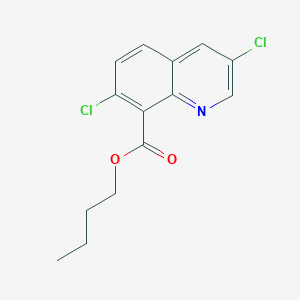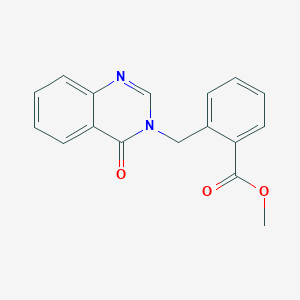
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline is an organic compound characterized by the presence of a chlorinated naphthyl group and a dimethylaniline moiety
Vorbereitungsmethoden
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline typically involves the reaction of 4-chloronaphthalene with 2,5-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorinated naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline can be compared with other similar compounds, such as:
2-[(4-chloronaphthalen-1-yl)oxy]acetic acid: This compound shares the chlorinated naphthyl group but differs in its functional groups and overall structure.
(2S)-2-[(4-chloronaphthalen-1-yl)oxy]propanoic acid: Another similar compound with a different functional group, leading to distinct chemical properties and applications.
2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: This compound has a more complex structure, incorporating additional functional groups and aromatic rings.
Eigenschaften
CAS-Nummer |
83054-60-8 |
|---|---|
Molekularformel |
C18H16ClNO |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
4-(4-chloronaphthalen-1-yl)oxy-2,5-dimethylaniline |
InChI |
InChI=1S/C18H16ClNO/c1-11-10-18(12(2)9-16(11)20)21-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,20H2,1-2H3 |
InChI-Schlüssel |
VBASHSXVFHYWPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)





![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)
![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


